molecular formula C13H25NO B12732022 Bicyclo(4.1.0)heptan-3-ol, 4-((1-methylethyl)amino)-3,7,7-trimethyl-, (1S-(1-alpha,3-alpha,4-beta,6-alpha))- CAS No. 146087-00-5

Bicyclo(4.1.0)heptan-3-ol, 4-((1-methylethyl)amino)-3,7,7-trimethyl-, (1S-(1-alpha,3-alpha,4-beta,6-alpha))-

Cat. No.: B12732022
CAS No.: 146087-00-5
M. Wt: 211.34 g/mol
InChI Key: LYERGDJILMFRIM-BLFANLJRSA-N
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Description

Bicyclo(4.1.0)heptan-3-ol, 4-((1-methylethyl)amino)-3,7,7-trimethyl-, (1S-(1-alpha,3-alpha,4-beta,6-alpha))- is a complex organic compound with a unique bicyclic structure. It is characterized by its bicycloheptane core, which is fused with a hydroxyl group and an amino group substituted with a methylethyl group. This compound is notable for its intricate stereochemistry, which includes multiple chiral centers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo(4.1.0)heptan-3-ol, 4-((1-methylethyl)amino)-3,7,7-trimethyl-, (1S-(1-alpha,3-alpha,4-beta,6-alpha))- typically involves multi-step organic reactions. One common approach is the Diels-Alder reaction, followed by functional group transformations to introduce the hydroxyl and amino groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to produce the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

Bicyclo(4.1.0)heptan-3-ol, 4-((1-methylethyl)amino)-3,7,7-trimethyl-, (1S-(1-alpha,3-alpha,4-beta,6-alpha))- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the amino group may produce secondary or tertiary amines.

Scientific Research Applications

Bicyclo(4.1.0)heptan-3-ol, 4-((1-methylethyl)amino)-3,7,7-trimethyl-, (1S-(1-alpha,3-alpha,4-beta,6-alpha))- has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a chiral ligand in asymmetric catalysis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Bicyclo(4.1.0)heptan-3-ol, 4-((1-methylethyl)amino)-3,7,7-trimethyl-, (1S-(1-alpha,3-alpha,4-beta,6-alpha))- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Bicyclo(4.1.0)heptan-3-ol, 7,7-dimethyl-4-methylene-
  • Bicyclo(4.1.0)heptan-3-ol, 4,7,7-trimethyl-, (1α,3β,4α,6α)-

Uniqueness

Bicyclo(410)heptan-3-ol, 4-((1-methylethyl)amino)-3,7,7-trimethyl-, (1S-(1-alpha,3-alpha,4-beta,6-alpha))- is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

146087-00-5

Molecular Formula

C13H25NO

Molecular Weight

211.34 g/mol

IUPAC Name

(1S,3S,4S,6R)-3,7,7-trimethyl-4-(propan-2-ylamino)bicyclo[4.1.0]heptan-3-ol

InChI

InChI=1S/C13H25NO/c1-8(2)14-11-6-9-10(12(9,3)4)7-13(11,5)15/h8-11,14-15H,6-7H2,1-5H3/t9-,10+,11+,13+/m1/s1

InChI Key

LYERGDJILMFRIM-BLFANLJRSA-N

Isomeric SMILES

CC(C)N[C@H]1C[C@@H]2[C@@H](C2(C)C)C[C@]1(C)O

Canonical SMILES

CC(C)NC1CC2C(C2(C)C)CC1(C)O

Origin of Product

United States

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